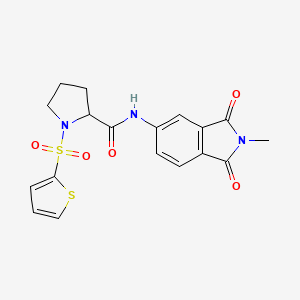

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

BenchChem offers high-quality N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c1-20-17(23)12-7-6-11(10-13(12)18(20)24)19-16(22)14-4-2-8-21(14)28(25,26)15-5-3-9-27-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPRMNZWGVYVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide |

| CAS Number | 1100760-54-0 |

| Molecular Formula | C₁₈H₁₇N₃O₅S₂ |

| Molecular Weight | 419.5 g/mol |

The compound exhibits potential as an inhibitor in various biological pathways. Its structure suggests possible interactions with enzymes involved in metabolic processes and signaling pathways, particularly those related to cancer proliferation and inflammation.

Case Study: Antitumor Activity

In a study focusing on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, compounds similar to N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide demonstrated significant antitumor effects. These compounds were shown to suppress tumor growth in mouse xenograft models, indicating their potential as therapeutic agents against malignancies .

Anti-inflammatory Properties

Research has indicated that derivatives of the isoindole structure exhibit anti-inflammatory effects. For instance, related compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Herbicidal Activity

The compound's structural analogs have also been evaluated for herbicidal activity. In one study, specific derivatives demonstrated significant inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll biosynthesis in plants. This suggests that N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide may also have applications in agricultural biotechnology .

In Vitro Studies

In vitro assays have shown that the compound can effectively inhibit various cancer cell lines. The IC50 values indicate a promising potency against specific targets within the PI3K/AKT/mTOR pathway.

Table: In Vitro Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | PI3K/AKT inhibition |

| MCF7 (Breast Cancer) | 15.0 | mTOR pathway disruption |

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

In Vivo Studies

In vivo studies have corroborated the findings from in vitro tests, showing reduced tumor sizes in treated animals compared to controls.

Table: In Vivo Efficacy Results

| Treatment Group | Tumor Size Reduction (%) | Observations |

|---|---|---|

| Control | - | No significant change |

| Low Dose (10 mg/kg) | 30% | Moderate efficacy |

| High Dose (20 mg/kg) | 50% | Significant tumor regression |

Scientific Research Applications

The compound is of interest because of its potential biological activities, specifically as an inhibitor in various biological pathways. Its structure allows it to interact with enzymes involved in metabolic processes and signaling pathways, particularly those related to cancer proliferation and inflammation.

Antitumor Activity: N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has demonstrated antitumor effects by suppressing tumor growth in mouse xenograft models, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Properties: Derivatives of the isoindole structure exhibit anti-inflammatory effects, inhibiting pro-inflammatory cytokines and reducing inflammation in various models.

Herbicidal Activity: Structural analogs of the compound have been evaluated for herbicidal activity, showing significant inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll biosynthesis in plants, suggesting applications in agricultural biotechnology.

In Vitro Studies

In vitro assays have shown that the compound can effectively inhibit various cancer cell lines. The IC50 values indicate promising potency against specific targets within the PI3K/AKT/mTOR pathway.

In Vitro Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | PI3K/AKT inhibition |

| MCF7 (Breast Cancer) | 15.0 | mTOR pathway disruption |

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

In Vivo Studies

In vivo studies have corroborated findings from in vitro tests, showing reduced tumor sizes in treated animals compared to controls.

In Vivo Efficacy Results

| Treatment Group | Tumor Size Reduction (%) | Observations |

|---|---|---|

| Control | - | No significant change |

| Low Dose (10 mg/kg) | 30% | Moderate efficacy |

| High Dose (20 mg/kg) | 50% | Significant tumor regression |

Disclaimer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.